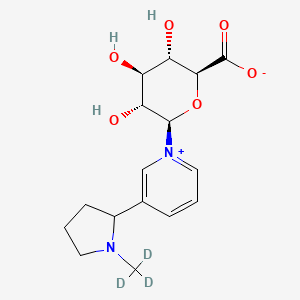
rac-Nicotine-d3 N-Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Nicotine-d3 N-Beta-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate. It is a deuterated form of nicotine N-beta-D-glucuronide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research to study nicotine metabolism and its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Nicotine-d3 N-Beta-D-Glucuronide involves the glucuronidation of deuterated nicotine. The process typically includes the following steps:
Deuteration of Nicotine: Nicotine is treated with deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Glucuronidation: The deuterated nicotine is then reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Enzymatic Glucuronidation: The deuterated nicotine is then subjected to enzymatic glucuronidation using immobilized enzymes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-Nicotine-d3 N-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to deuterated nicotine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Deuterated nicotine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
rac-Nicotine-d3 N-Beta-D-Glucuronide is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of nicotine and its derivatives.
Biology: Investigating the biological effects of nicotine metabolism.
Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.
Industry: Developing nicotine replacement therapies and studying the environmental impact of nicotine.
Mechanism of Action
rac-Nicotine-d3 N-Beta-D-Glucuronide exerts its effects through the following mechanisms:
Metabolism: It is a metabolite of nicotine, formed through glucuronidation in the liver.
Molecular Targets: It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues.
Pathways Involved: The compound is involved in the detoxification and excretion pathways of nicotine metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotine N-Beta-D-Glucuronide: The non-deuterated form of the compound.
Cotinine N-Beta-D-Glucuronide: Another major metabolite of nicotine.
(S)-Nicotine-d3 N-Beta-D-Glucuronide: The enantiomer of rac-Nicotine-d3 N-Beta-D-Glucuronide .
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies .
Properties
Molecular Formula |
C16H22N2O6 |
|---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10?,11-,12-,13+,14-,15+/m0/s1/i1D3 |
InChI Key |
SAWAIULJDYFLPD-XMVZGRAESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















